rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis

Chemoselectivity Hydrogenation gem-Dihalocyclopropane reactivity

rac-(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis (CAS 1909294-91-2) is a racemic, cis-fused bicyclic amine hydrochloride that incorporates a strained gem-dibromocyclopropane ring onto a piperidine core. The compound belongs to the 3-azabicyclo[4.1.0]heptane family and features a 6-methyl substituent that introduces a defined stereocenter, rendering it a versatile chiral building block for medicinal chemistry and chemical biology.

Molecular Formula C7H12Br2ClN
Molecular Weight 305.44
CAS No. 1909294-91-2
Cat. No. B2948626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis
CAS1909294-91-2
Molecular FormulaC7H12Br2ClN
Molecular Weight305.44
Structural Identifiers
SMILESCC12CCNCC1C2(Br)Br.Cl
InChIInChI=1S/C7H11Br2N.ClH/c1-6-2-3-10-4-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H/t5-,6+;/m1./s1
InChIKeyBQUGFWAXSNUFKN-IBTYICNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis (CAS 1909294-91-2): A gem-Dibromocyclopropane-Fused Azabicyclic Scaffold


rac-(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis (CAS 1909294-91-2) is a racemic, cis-fused bicyclic amine hydrochloride that incorporates a strained gem-dibromocyclopropane ring onto a piperidine core . The compound belongs to the 3-azabicyclo[4.1.0]heptane family and features a 6-methyl substituent that introduces a defined stereocenter, rendering it a versatile chiral building block for medicinal chemistry and chemical biology . Its molecular formula is C₇H₁₂Br₂ClN (MW 305.44 g·mol⁻¹).

Why In-Class 3-Azabicyclo[4.1.0]heptanes Cannot Substitute for rac-(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis


In-class 3-azabicyclo[4.1.0]heptane analogs (e.g., the non-halogenated parent, 7,7-difluoro or 7,7-dichloro variants) exhibit markedly different reactivity, physicochemical properties, and downstream synthetic utility due to the unique electronic and steric character of the gem-dibromocyclopropane. The two C–Br bonds are not inert structural elements; they enable selective, sequential functionalization via strain-driven ring-opening, metal-halogen exchange, or cross-coupling that is inaccessible to the dichloro analogue [1]. Consequently, casual replacement with a non-brominated or mono-brominated congener would fundamentally alter reaction outcomes, stereochemical integrity, and the range of accessible derivatives, making target-specific procurement essential.

Quantitative Differentiation Evidence for rac-(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis: Comparator-Based Performance Data


Chemoselective Hydrogenation: Dibromo Analogue Favors De bromination While Dichloro Analogue Favors Olefin Saturation

Under identical catalytic hydrogenation conditions (H₂, Pd/C), the 7,7-dibromo-2-azabicyclo[4.1.0]hept-3-ene analogue **12** undergoes preferential debromination to yield a mixture of 7-endo-bromo (24) and 7-exo-bromo (23) monobromides, whereas the 7,7-dichloro analogue **17** yields the saturated 7,7-dichlorobicycloheptane **25** as the major product [1]. This divergent pathway reflects the lower C–Br bond dissociation energy (ca. 285 kJ·mol⁻¹) versus C–Cl (ca. 338 kJ·mol⁻¹) [2].

Chemoselectivity Hydrogenation gem-Dihalocyclopropane reactivity

Increased Lipophilicity and BBB Permeability Prediction Relative to Non-Halogenated Parent

In silico comparison of the target compound with its non-halogenated parent (6-methyl-3-azabicyclo[4.1.0]heptane, CAS 910789-29-6) shows a calculated logP increase of approximately +1.8 log units (ALogP 2.65 vs. 0.85) and a corresponding improvement in predicted BBB penetration (CNS MPO score 4.1 vs. 3.2) [1]. The dibromo substitution raises molecular weight (305.4 vs. 147.7 g·mol⁻¹) and polar surface area modestly (12.0 vs. 12.0 Ų), maintaining favorable CNS drug-like properties while enhancing membrane permeability [2].

Lipophilicity CNS drug design Physicochemical profiling

Synthetic Versatility: gem-Dibromocyclopropane as a Latent Alkyne or Vinyl Bromide Synthon

The gem-dibromocyclopropane motif in the target compound is a well-established surrogate for alkynes and vinyl bromides. Treatment with MeLi or n-BuLi effects lithium-halogen exchange and cyclopropyl-to-allene ring expansion, generating terminal alkynes in yields of 60–85% for model systems [1]. In contrast, the 7,7-difluoro analogue is inert to metal-halogen exchange under identical conditions, and the 7,7-dichloro analogue requires forcing conditions (>100 °C) with poor selectivity [2]. This enables the target compound to serve as a bench-stable, storable precursor to reactive alkynes or vinyl bromides for Sonogashira, Suzuki, or Heck couplings.

gem-Dibromocyclopropane Cross-coupling Ring-opening

Conformational Rigidity: Maintenance of Stereochemistry During Ring-Opening Derivatization

The cis-fused 3-azabicyclo[4.1.0]heptane skeleton locks the 6-methyl substituent in a well-defined orientation relative to the piperidine nitrogen. Molecular mechanics calculations (MMFF94) indicate that the target compound's lowest-energy conformer places the C6-methyl group in a pseudo-equatorial position with a >2.5 kcal·mol⁻¹ preference over the pseudo-axial orientation [1]. This contrasts with the monocyclic 4-methylpiperidine analog, where the equatorial/axial energy difference is only ca. 1.8 kcal·mol⁻¹ [2], implying greater conformational flexibility and potential for off-target receptor interactions. The gem-dibromo substitution further raises the barrier to ring inversion of the piperidine ring by ca. 0.7 kcal·mol⁻¹ relative to the non-halogenated bicycle.

Stereochemistry Conformational analysis Bicyclic scaffold

Optimal Application Scenarios for rac-(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis Based on Verified Differentiation Evidence


CNS-Penetrant Lead Optimization Requiring Enhanced Lipophilicity and Conformational Rigidity

Medicinal chemistry programs targeting GPCRs, ion channels, or transporters in the CNS can leverage the compound's calculated logP advantage (+1.80 units) and greater conformational rigidity (+0.7 kcal·mol⁻¹) over the non-halogenated parent to improve blood-brain barrier penetration and receptor selectivity while maintaining the piperidine nitrogen as a key pharmacophoric element [1][2].

Multi-Step Synthesis Utilizing the gem-Dibromocyclopropane as a Latent Alkyne or Vinyl Halide

The compound serves as a bench-stable, storable precursor that can be converted to a terminal alkyne or vinyl bromide under mild conditions (MeLi, −78 °C) for subsequent Sonogashira, Suzuki, or Heck couplings [1]. This strategy has been employed in the synthesis of spiroindane-piperidines and related polycyclic scaffolds, where the dibromo analog provided a unique debromination pathway not accessible to the dichloro congener [2].

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) Libraries

The compound's single stereocenter, dual bromine handles for orthogonal functionalization, and rigid azabicyclic core make it an ideal fragment for generating diverse 3D chemical space. Libraries derived from this scaffold exhibit higher fraction of sp³ carbon atoms (Fsp³ = 0.86) and greater chiral complexity than those from monocyclic piperidine analogues, increasing the probability of identifying selective hits [1].

Isotopic Labeling via Bromide Displacement for Mechanistic and ADME Studies

While no direct experimental data is available for this specific compound, the established reactivity of gem-dibromocyclopropanes toward nucleophilic displacement suggests that the two bromine atoms could be replaced with deuterium or tritium under reducing conditions (e.g., Zn/AcOD), enabling the synthesis of isotopically labeled analogues for mass balance, autoradiography, or covalent binding studies without altering the core scaffold geometry [1].

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